1-(2,6-Dimethoxypyridin-3-yl)ethanol
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Overview
Description
1-(2,6-Dimethoxypyridin-3-yl)ethanol is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.21 g/mol . It is characterized by the presence of a pyridine ring substituted with two methoxy groups at positions 2 and 6, and an ethanol group at position 3. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,6-Dimethoxypyridin-3-yl)ethanol typically involves the reaction of 2,6-dimethoxypyridine with an appropriate reagent to introduce the ethanol group at the 3-position. One common method involves the use of Grignard reagents or organolithium compounds to achieve this transformation under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,6-Dimethoxypyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Dimethoxypyridin-3-yl)ethanol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving pyridine derivatives.
Biology: This compound is used in biochemical assays and studies involving enzyme interactions due to its unique structure.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxypyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and ethanol moiety contribute to its binding affinity and specificity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the context of its use .
Comparison with Similar Compounds
1-(2,6-Dimethoxypyridin-3-yl)ethanol can be compared with other pyridine derivatives, such as:
2,6-Dimethoxypyridine: Lacks the ethanol group, making it less versatile in certain reactions.
3-Hydroxy-2,6-dimethoxypyridine: Similar structure but with a hydroxyl group instead of an ethanol group, affecting its reactivity and applications.
2,6-Dimethoxypyridine-3-boronic acid: Contains a boronic acid group, making it useful in different types of chemical reactions, such as Suzuki coupling.
The uniqueness of this compound lies in its combination of methoxy and ethanol groups, which confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2,6-dimethoxypyridin-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-6,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUBJWFVFSZDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C(C=C1)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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